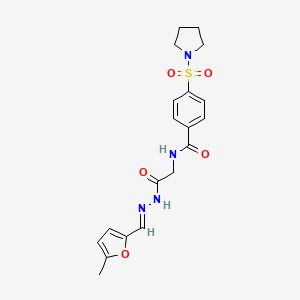

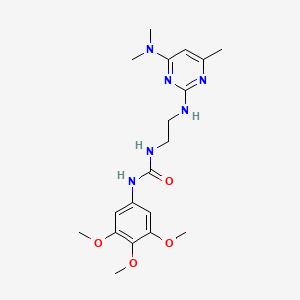

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been extensively researched for its potential applications in the field of science. This compound is commonly referred to as DMTB and has shown promising results in various scientific studies.

Scientific Research Applications

Spectral Properties and Biomedical Applications

Spectral Properties for Biomedical Uses

A study explored the spectral properties of new compounds related to 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, highlighting their potential as fluorescent markers for biomedical applications. These compounds exhibit bright fluorescence in various mediums, indicating their utility in developing fluorescent markers and light shifters for biomedical imaging and diagnostics (Galunov et al., 2003).

Chemical Synthesis and Reactivity

Regioselectivity in Chemical Synthesis

Research on the regioselectivity of reactions involving similar compounds has provided insights into synthetic versatility, crucial for medicinal chemistry. The study of N-ethylation reactions of related benzamide derivatives emphasizes the importance of understanding chemical reactivity for developing new pharmacological agents (Batalha et al., 2019).

Cobalt-Promoted Dimerization

Cobalt-promoted dimerization of aminoquinoline benzamides, closely related to the compound , has been developed. This method uses oxygen as a terminal oxidant and is compatible with various functional groups, showcasing a novel approach to synthesizing complex molecules for potential therapeutic use (Grigorjeva & Daugulis, 2015).

Anticancer Research

Anticancer Agents Development

A series of studies focus on the synthesis and biological evaluation of compounds structurally similar to 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for their anticancer properties. These include the evaluation of coumarin and quinolinone carboxamide derivatives as potential anticancer agents, offering insights into the design of novel therapeutic compounds (Matiadis et al., 2013).

Sensor Development

Sensor Ability for Molecular Detection

The spectral characteristics and sensor abilities of novel compounds, including those structurally related to 4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, have been studied for potential applications in detecting metal ions and changes in pH within various environments. This research highlights the potential of such compounds in environmental monitoring and analytical chemistry (Staneva et al., 2020).

properties

IUPAC Name |

4-(dimethylamino)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-4-23-18-11-8-16(13-15(18)7-12-19(23)24)21-20(25)14-5-9-17(10-6-14)22(2)3/h5-6,8-11,13H,4,7,12H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAKBOZCJPKPKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2443420.png)

![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)

![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2443430.png)